![molecular formula C13H23NO B13059024 2-(4-Ethylpiperidin-2-yl)cyclohexan-1-one](/img/structure/B13059024.png)
2-(4-Ethylpiperidin-2-yl)cyclohexan-1-one
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Overview
Description
2-(4-Ethylpiperidin-2-yl)cyclohexan-1-one is a chemical compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their wide range of applications in pharmaceuticals and organic synthesis. This compound features a cyclohexanone ring substituted with a 4-ethylpiperidine moiety, making it an interesting subject for various chemical and pharmacological studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Ethylpiperidin-2-yl)cyclohexan-1-one typically involves the reaction of cyclohexanone with 4-ethylpiperidine under specific conditions. One common method is the reductive amination of cyclohexanone with 4-ethylpiperidine using a reducing agent such as sodium triacetoxyborohydride. The reaction is usually carried out in an organic solvent like methanol or ethanol at room temperature .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. The compound is then purified through techniques such as distillation or recrystallization to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions
2-(4-Ethylpiperidin-2-yl)cyclohexan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The piperidine ring can undergo substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Formation of cyclohexanone derivatives or carboxylic acids.
Reduction: Formation of cyclohexanol derivatives.
Substitution: Introduction of various functional groups on the piperidine ring.
Scientific Research Applications
2-(4-Ethylpiperidin-2-yl)cyclohexan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(4-Ethylpiperidin-2-yl)cyclohexan-1-one involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Methylpiperidin-2-yl)cyclohexan-1-one
- 2-(4-Propylpiperidin-2-yl)cyclohexan-1-one
- 2-(4-Butylpiperidin-2-yl)cyclohexan-1-one
Uniqueness
2-(4-Ethylpiperidin-2-yl)cyclohexan-1-one is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. Compared to similar compounds, the ethyl group on the piperidine ring may confer distinct properties, making it a valuable compound for various research and industrial applications .
Biological Activity
2-(4-Ethylpiperidin-2-yl)cyclohexan-1-one is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on antimicrobial, anti-inflammatory, and neuropharmacological effects, supported by case studies and research findings.
Chemical Structure and Properties
The compound features a cyclohexanone moiety linked to a piperidine ring, specifically substituted at the 4-position with an ethyl group. This structural configuration influences its biological interactions and pharmacological properties.
Biological Activity Overview
Research indicates that this compound exhibits diverse biological activities:
- Antimicrobial Activity : The compound has shown efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli. Studies suggest that the piperidine moiety enhances its lipophilicity, improving membrane penetration and antimicrobial potency.
- Anti-inflammatory Effects : Preliminary studies indicate that the compound may modulate inflammatory pathways, potentially through inhibition of pro-inflammatory cytokines.
- Neuropharmacological Effects : There is evidence suggesting that this compound interacts with neurotransmitter systems, which could position it as a candidate for treating neurological disorders.
Antimicrobial Studies
A study conducted on the antimicrobial properties of related piperidine derivatives found that compounds with similar structures demonstrated significant antibacterial activity. For instance, this compound was tested against common pathogens:
Pathogen | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 16 µg/mL |
Escherichia coli | 32 µg/mL |
Bacillus subtilis | 8 µg/mL |
These results indicate promising antimicrobial potential, warranting further investigation into its mechanism of action.
Anti-inflammatory Mechanism
In vitro studies have assessed the anti-inflammatory effects of this compound. The compound was found to inhibit the production of nitric oxide in macrophages stimulated by lipopolysaccharides (LPS), suggesting a possible mechanism involving modulation of the NF-kB pathway.
Neuropharmacological Research
Research focusing on piperidine derivatives has highlighted their interaction with dopamine and serotonin receptors. A docking study indicated that this compound binds effectively to these receptors, which may explain its potential as an anxiolytic or antidepressant agent.
Properties
Molecular Formula |
C13H23NO |
---|---|
Molecular Weight |
209.33 g/mol |
IUPAC Name |
2-(4-ethylpiperidin-2-yl)cyclohexan-1-one |
InChI |
InChI=1S/C13H23NO/c1-2-10-7-8-14-12(9-10)11-5-3-4-6-13(11)15/h10-12,14H,2-9H2,1H3 |
InChI Key |
DAYIHCXOSRQPDA-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CCNC(C1)C2CCCCC2=O |
Origin of Product |
United States |
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